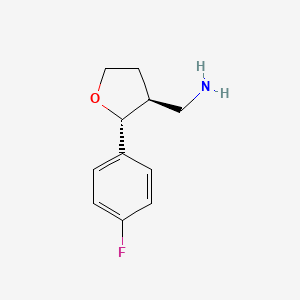

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine

Description

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine is a chiral amine derivative featuring a tetrahydrofuran (THF) ring substituted with a 4-fluorophenyl group and a methanamine side chain. Its stereochemistry at the 2R and 3S positions is critical for its biological and physicochemical properties, as the spatial arrangement of substituents influences receptor binding and metabolic stability .

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-4,9,11H,5-7,13H2/t9-,11-/m0/s1 |

InChI Key |

CZRSRGHNHYPTDU-ONGXEEELSA-N |

Isomeric SMILES |

C1CO[C@H]([C@@H]1CN)C2=CC=C(C=C2)F |

Canonical SMILES |

C1COC(C1CN)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-glycidol.

Formation of Tetrahydrofuran Ring: The key step involves the formation of the tetrahydrofuran ring through a cyclization reaction. This can be achieved using acid or base catalysis.

Introduction of Methanamine Group: The methanamine group is introduced via reductive amination, where the intermediate is treated with an amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imine to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry:

Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands, which are important in asymmetric catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development:

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to inhibition or activation of the target. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methanamine group can form hydrogen bonds with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its fused THF-amine scaffold and para-fluorinated aromatic ring. Below is a detailed comparison with analogs identified in the evidence:

Substituent Variations on the Aromatic Ring

- Compound 3h: (2R,3S)-2-(4-Fluorophenyl)-N-methyltetrahydrofuran-3-amine Key Difference: N-methylation of the amine group. However, it may decrease binding affinity to polar targets .

- Compound 3i: 4-((2R,3S)-3-(Methylamino)tetrahydrofuran-2-yl)benzonitrile Key Difference: Replacement of 4-fluorophenyl with a benzonitrile group. Impact: The electron-withdrawing cyano group increases electrophilicity, which could enhance interactions with nucleophilic residues in enzymes or receptors. However, it may reduce metabolic stability due to susceptibility to hydrolysis .

- Compound 3j: Methyl 4-((2R,3S)-3-(methylamino)tetrahydrofuran-2-yl)benzoate Key Difference: Introduction of a methyl ester at the para position. Impact: The ester group improves solubility in protic solvents but introduces a prodrug-like characteristic, requiring enzymatic cleavage for activation .

Boronic Ester Analogs

- Compound 4f : [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

Stereochemical Variations

- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol Key Difference: Replacement of the 4-fluorophenyl and methanamine groups with a hydroxymethyl and purine moiety. Impact: This compound (a nucleoside analog) exhibits antiviral or anticancer activity, highlighting how THF-ring modifications drastically alter biological targets.

Physicochemical and Spectroscopic Data Comparison

Biological Activity

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a tetrahydrofuran ring substituted with a fluorophenyl group. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological interactions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antidepressant Activity : Studies have shown that tetrahydrofuran derivatives can act as serotonin reuptake inhibitors, suggesting potential antidepressant properties .

- Anticancer Potential : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

- Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Case Studies

- Antidepressant Activity : A study evaluated the serotonin reuptake inhibition of several tetrahydrofuran derivatives. The compound was found to have a significant effect on serotonin levels in vitro, suggesting its potential use in treating depression .

- Anticancer Research : In a preclinical trial, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent cytotoxic effect, particularly in breast and lung cancer cells .

- Neuroprotective Study : An investigation into the neuroprotective effects of similar compounds revealed that they could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.